Rolicyclidine

Catalog No.
S541774
CAS No.
2201-39-0
M.F
C16H23N
M. Wt
229.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Rolicyclidine

CAS Number

2201-39-0

Product Name

Rolicyclidine

IUPAC Name

1-(1-phenylcyclohexyl)pyrrolidine

Molecular Formula

C16H23N

Molecular Weight

229.36 g/mol

InChI

InChI=1S/C16H23N/c1-3-9-15(10-4-1)16(11-5-2-6-12-16)17-13-7-8-14-17/h1,3-4,9-10H,2,5-8,11-14H2

InChI Key

FYOWWXMGDATDQY-UHFFFAOYSA-N

SMILES

C1CCC(CC1)(C2=CC=CC=C2)N3CCCC3

solubility

In water, 55 mg/L at 25 °C (est)

Synonyms

1-(1-phenylcyclohexyl)pyrrolidine, 1-(1-phenylcyclohexyl)pyrrolidine hydrochloride, PHP (1-(1-phenylcyclohexyl)pyrrolidine)

Canonical SMILES

C1CCC(CC1)(C2=CC=CC=C2)N3CCCC3

The exact mass of the compound Rolicyclidine is 229.183 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water, 55 mg/l at 25 °c (est). Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperidines - Supplementary Records. It belongs to the ontological category of tertiary amine in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Rolicyclidine, commonly known as PCPy (1-(1-phenylcyclohexyl)pyrrolidine), is a synthetic arylcyclohexylamine and a structural analog of phencyclidine (PCP) where the piperidine ring is replaced by a pyrrolidine ring. It functions as a high-affinity, non-competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor. In the scientific procurement landscape, Rolicyclidine is strictly utilized as an analytical reference standard for forensic toxicology and as a highly specific pharmacological probe in neuroreceptor binding assays. Its distinct steric profile and lipophilicity make it an essential baseline material for structure-activity relationship (SAR) studies mapping the PCP binding site [1].

Substituting Rolicyclidine with its parent compound, PCP, or other in-class analogs like ketamine or tenocyclidine (TCP), critically compromises both analytical resolution and pharmacological accuracy. In forensic and toxicological workflows, the pyrrolidine ring of PCPy generates a distinct mass spectral fragmentation pattern and alters chromatographic retention times; generic substitution prevents the unambiguous identification of co-eluting arylcyclohexylamines. Furthermore, in neuropharmacological assays, the reduced steric bulk of the pyrrolidine ring compared to piperidine alters the compound's binding kinetics and affinity at the GluN2B subunit, meaning substitution would invalidate quantitative structure-activity relationship (SAR) models [1].

NMDA Receptor Affinity (GluN2B Subunit)

In structure-activity relationship studies targeting the GluN2B subunit of the NMDA receptor, Rolicyclidine (PCPy) demonstrates high binding affinity with a Ki of 175.4 nM. When evaluated against the acyclic ethylamine analog eticyclidine (PCE), which exhibits a Ki of 745.6 nM, PCPy displays a greater than four-fold higher affinity. This quantitative difference underscores the necessity of the cyclic tertiary amine (pyrrolidine) for optimal interaction with the NMDAR binding pocket [1].

Evidence DimensionBinding affinity (Ki) at GluN2B-containing NMDA receptors
Target Compound Data175.4 nM
Comparator Or BaselineEticyclidine (PCE): 745.6 nM
Quantified Difference>4-fold higher affinity for PCPy
Conditions[3H]-TCP displacement assay in cells expressing GluN2B

Procurement of PCPy is essential for neuropharmacology researchers requiring a high-affinity, structurally constrained ligand to map the steric requirements of the NMDA receptor.

Forensic Analytical Differentiation via GC-MS

For forensic and toxicological screening, differentiating arylcyclohexylamine analogs is a strict regulatory requirement. PCPy features a pyrrolidine ring instead of the piperidine ring found in PCP, resulting in a distinct mass spectral fragmentation pattern—specifically the loss of the pyrrolidine moiety—and unique retention indices on standard stationary phases such as HP-1 MS and Rxi-5Sil MS. Without the exact PCPy reference standard, analytical laboratories cannot establish baseline resolution or validate spectral libraries against co-eluting analogs like TCP [1].

Evidence DimensionChromatographic retention and mass fragmentation
Target Compound DataDistinct retention time and pyrrolidine-specific fragmentation
Comparator Or BaselinePhencyclidine (PCP) and Tenocyclidine (TCP)
Quantified DifferenceUnambiguous baseline resolution and unique MS artifact formation
ConditionsGC-MS analysis using HP-1 MS and Rxi-5Sil MS columns

Toxicology and forensic labs must procure the exact PCPy standard to validate spectral libraries and ensure legally defensible identification of seized substances.

In Silico Scaffold Training for NMDAR Antagonists

In computational drug discovery, PCPy serves as a critical structural input for generative AI models targeting the NMDAR phencyclidine site. Compared to the parent compound PCP, PCPy provides a topologically distinct cyclic amine scaffold while maintaining the characteristic high lipophilicity (library mean µ: 3.75) and low molecular weight required for CNS penetration. This specific structural variation is essential for generating novel decoy molecules and training deep learning algorithms to identify non-dissociative NMDAR antagonists [1].

Evidence DimensionMolecular topology and structural coordinates
Target Compound DataPyrrolidine-based arylcyclohexylamine scaffold (lipophilicity µ: ~3.75)
Comparator Or BaselinePiperidine-based scaffold (PCP)
Quantified DifferenceDistinct topological representation for AI training datasets
ConditionsIn silico library generation and physicochemical profiling

Computational chemists procure PCPy structural data to train deep learning models aimed at discovering novel NMDAR therapeutics with improved safety profiles.

Forensic Reference Standards for GC-MS/LC-MS

Due to its unique mass fragmentation pattern and retention indices, PCPy is procured as an essential analytical reference standard. Forensic and toxicological laboratories rely on this compound to calibrate GC-MS and LC-MS instruments, ensuring the legally defensible differentiation of PCPy from other arylcyclohexylamines like PCP and TCP in seized materials [1].

Neuropharmacological SAR Studies of the NMDA Receptor

With a high binding affinity (Ki = 175.4 nM) for the GluN2B subunit, PCPy is utilized in in vitro displacement assays. It serves as a critical structural probe for researchers mapping the steric and lipophilic constraints of the NMDAR PCP binding site, particularly when evaluating the impact of cyclic versus acyclic amine substitutions[2].

Computational Drug Discovery and Generative AI

PCPy's distinct pyrrolidine topology makes it a valuable input for deep learning models designed to generate novel NMDAR antagonists. By incorporating PCPy into training libraries, computational chemists can better predict structure-activity relationships and design CNS-active therapeutics that minimize dissociative side effects [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.3

Hydrogen Bond Acceptor Count

1

Exact Mass

229.183049738 g/mol

Monoisotopic Mass

229.183049738 g/mol

Heavy Atom Count

17

LogP

log Kow = 4.40 (est)

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

183O9O9JE3

Drug Indication

Rolicyclidine has anesthetic properties and can induce a sedative effect.

Pharmacology

Rolicyclidine is similar in effects to phencyclidine but is slightly less potent and has less stimulant effects. Instead it acts by inducing a sedative effect described as being somewhat similar to a barbiturate, but with additional PCP-like dissociative, anaesthetic and hallucinogenic effects.

Mechanism of Action

Rolicyclidine works primarily as an NMDA receptor antagonist, which blocks the activity of the NMDA Receptor.

Vapor Pressure

1.3X10-4 mm Hg at 25 °C (est)

Other CAS

2201-39-0

Wikipedia

Rolicyclidine

General Manufacturing Information

Legal Status: Schedule 1 list of illegal drugs/Class A (Germany)

Dates

Last modified: 02-18-2024
1: Wallach J, De Paoli G, Adejare A, Brandt SD. Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues. Drug Test Anal. 2014 Jul-Aug;6(7-8):633-50. doi: 10.1002/dta.1468. Epub 2013 Apr 2. PubMed PMID: 23554350.
2: Overton DA, Shen CF, Ke GY, Gazdick LP. Discriminable effects of phencyclidine analogs evaluated by multiple drug (PCP versus OTHER) discrimination training. Psychopharmacology (Berl). 1989;97(4):514-20. PubMed PMID: 2498947.
3: Brady JF, Dokko J, Di Stefano EW, Cho AK. Mechanism-based inhibition of cytochrome P-450 by heterocyclic analogues of phencyclidine. Drug Metab Dispos. 1987 Sep-Oct;15(5):648-52. PubMed PMID: 2891481.
4: Marquis KL, Moreton JE. Animal models of intravenous phencyclinoid self-administration. Pharmacol Biochem Behav. 1987 Jun;27(2):385-9. PubMed PMID: 3628455.
5: Vaupel DB, McCoun D, Cone EJ. Phencyclidine analogs and precursors: rotarod and lethal dose studies in the mouse. J Pharmacol Exp Ther. 1984 Jul;230(1):20-7. PubMed PMID: 6747825.
6: Budd RD. Thin-layer chromatographic analysis of 1-(1-phenylcyclohexyl)pyrrolidine in urine. J Chromatogr. 1982 Apr 2;238(1):261-3. PubMed PMID: 7076779.
7: Brady KT, Balster RL. Discriminative stimulus properties of phencyclidine and five analogues in the squirrel monkey. Pharmacol Biochem Behav. 1981 Feb;14(2):213-8. PubMed PMID: 7208560.
8: Nakamura GR, Griesemer EC, Joiner LE, Noguchi TT. Determination of 1-(1-phenylcyclohexyl) pyrrolidine (PHP) in postmortem specimens: a case report. Clin Toxicol. 1979 Apr;14(4):383-8. PubMed PMID: 466980.
9: Bailey K, Gagné DR, Pike RK. Identification of some analogs of the hallucinogen phencyclidine. J Assoc Off Anal Chem. 1976 Jan;59(1):81-9. PubMed PMID: 1249045.

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